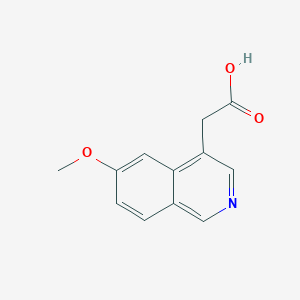

(6-Methoxy-isoquinolin-4-yl)-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-(6-methoxyisoquinolin-4-yl)acetic acid |

InChI |

InChI=1S/C12H11NO3/c1-16-10-3-2-8-6-13-7-9(4-12(14)15)11(8)5-10/h2-3,5-7H,4H2,1H3,(H,14,15) |

InChI Key |

DSUWAPZUHADAER-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=NC=C2C=C1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy Isoquinolin 4 Yl Acetic Acid

Strategies for Isoquinoline (B145761) Ring Formation

The construction of the isoquinoline scaffold is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this bicyclic system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Bischler–Napieralski Cyclization and Variants

The Bischler–Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. mdpi.comorganic-chemistry.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. mdpi.comorganic-chemistry.org

The general mechanism proceeds through the formation of a nitrilium ion intermediate, which then undergoes cyclization. For the synthesis of a 6-methoxyisoquinoline (B27300) derivative, the starting material would be an N-acyl derivative of 2-(3-methoxyphenyl)ethan-1-amine. The cyclization is directed by the electron-donating methoxy (B1213986) group to the para position, leading to the desired 6-methoxy-3,4-dihydroisoquinoline (B3322341) intermediate. Subsequent dehydrogenation, often achieved using reagents like palladium on carbon (Pd/C) or manganese dioxide (MnO2), furnishes the aromatic 6-methoxyisoquinoline core.

Key features of the Bischler-Napieralski reaction are summarized in the table below.

| Feature | Description |

| Reactants | β-arylethylamide |

| Reagents | Dehydrating agents such as POCl₃, P₂O₅, or Tf₂O |

| Intermediate | 3,4-dihydroisoquinoline |

| Key Step | Intramolecular electrophilic aromatic substitution |

| Advantages | Readily available starting materials, good yields for electron-rich systems. |

| Limitations | Requires subsequent oxidation to form the aromatic isoquinoline. |

Variants of this reaction, such as the Pictet-Gams reaction, can directly yield the isoquinoline from a β-hydroxy-β-phenethylamide, avoiding the need for a separate oxidation step. organic-chemistry.org

Pictet–Spengler Condensation and Derivatives

The Pictet–Spengler reaction offers a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. thermofisher.com This reaction is particularly significant in the biosynthesis of many isoquinoline alkaloids.

For the synthesis of a (6-Methoxy-isoquinolin-4-yl)-acetic acid precursor, a potential starting material would be 2-(3-methoxyphenyl)ethan-1-amine. The reaction with an appropriate carbonyl compound, followed by cyclization, would lead to a 1,2,3,4-tetrahydroisoquinoline (B50084). The regioselectivity of the cyclization is again directed by the activating methoxy group. A subsequent oxidation step is required to furnish the aromatic isoquinoline ring.

The conditions for the Pictet-Spengler reaction can be tailored based on the reactivity of the substrates. Electron-donating groups on the aromatic ring, such as the methoxy group in the target precursor, facilitate the reaction, sometimes allowing it to proceed under milder conditions. mdpi.com

| Feature | Description |

| Reactants | β-arylethylamine and an aldehyde or ketone |

| Reagents | Protic or Lewis acids |

| Intermediate | 1,2,3,4-tetrahydroisoquinoline |

| Key Step | Intramolecular electrophilic aromatic substitution of an iminium ion |

| Advantages | Can be performed under mild conditions, diastereoselective variants exist. |

| Limitations | Requires subsequent oxidation to the isoquinoline. |

Alternative Cyclization Approaches to the Isoquinoline Scaffold

Beyond the classical named reactions, several other methods have been developed for the synthesis of the isoquinoline nucleus. The Pomeranz–Fritsch reaction, for instance, provides a route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org A significant modification of this reaction, known as the Bobbitt modification, allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines. A notable variation involves the use of glyoxylic acid, which can introduce an acetic acid side chain directly at the C4 position of the isoquinoline ring system.

Modern approaches often utilize transition metal-catalyzed reactions. For example, palladium-catalyzed intramolecular α-arylation of β-amino esters has been shown to be an effective method for constructing the tetrahydroisoquinoline core. mdpi.com This method involves the intramolecular coupling of an aryl iodide with an ester enolate. mdpi.com

Installation and Functionalization of the Acetic Acid Moiety

Once the 6-methoxyisoquinoline core is established, the next critical step is the introduction of the acetic acid group at the C4 position. This can be achieved through various functionalization strategies.

Carbonylation Reactions

Carbonylation reactions offer a direct method for introducing a carbonyl group, which can then be further elaborated to the acetic acid moiety. A common strategy involves the palladium-catalyzed carbonylation of a 4-halo-6-methoxyisoquinoline (e.g., 4-bromo- or 4-iodo-6-methoxyisoquinoline). This reaction, typically carried out in the presence of carbon monoxide and an alcohol (e.g., methanol), yields the corresponding methyl ester, methyl (6-methoxyisoquinolin-4-yl)acetate. Subsequent hydrolysis of the ester furnishes the desired this compound.

Alkylation and Arylation Strategies

Alkylation and arylation reactions provide versatile methods for forming the carbon-carbon bond necessary for the acetic acid side chain.

One approach involves a Heck reaction , where a 4-halo-6-methoxyisoquinoline is coupled with an acrylate (B77674) ester, such as methyl acrylate, in the presence of a palladium catalyst. nih.govresearchgate.net This reaction typically yields methyl (E)-3-(6-methoxyisoquinolin-4-yl)acrylate. The double bond can then be reduced, for example, through catalytic hydrogenation, to give the saturated ester, which upon hydrolysis yields the target acetic acid.

The Sonogashira coupling provides another powerful tool. wikipedia.org A 4-halo-6-methoxyisoquinoline can be coupled with a protected acetylene (B1199291), such as trimethylsilylacetylene. wikipedia.org Subsequent deprotection and hydration of the resulting alkyne can lead to the formation of a methyl ketone, which can then be oxidized to the carboxylic acid. Alternatively, the terminal alkyne can be converted to the desired acetic acid through a series of transformations.

Palladium-catalyzed α-arylation of esters is a more direct approach. mdpi.comorganic-chemistry.orgresearchgate.netorganic-chemistry.org In this method, an ester enolate, such as the enolate of methyl acetate, is coupled directly with a 4-halo-6-methoxyisoquinoline in the presence of a palladium catalyst and a suitable ligand. This reaction directly forms the carbon-carbon bond at the α-position of the ester, yielding methyl (6-methoxyisoquinolin-4-yl)acetate.

Finally, a classical alkylation strategy can be employed if a suitable precursor is available. For instance, if 4-(halomethyl)-6-methoxyisoquinoline can be synthesized, it can be treated with a cyanide source, such as sodium cyanide, to form (6-methoxyisoquinolin-4-yl)acetonitrile. Hydrolysis of the nitrile group under acidic or basic conditions would then yield the desired this compound.

The following table summarizes the key functionalization strategies for introducing the acetic acid moiety.

| Strategy | Precursor | Key Reagents | Intermediate |

| Carbonylation | 4-Halo-6-methoxyisoquinoline | CO, Pd catalyst, Alcohol | Methyl (6-methoxyisoquinolin-4-yl)acetate |

| Heck Reaction | 4-Halo-6-methoxyisoquinoline | Acrylate ester, Pd catalyst | Methyl (E)-3-(6-methoxyisoquinolin-4-yl)acrylate |

| Sonogashira Coupling | 4-Halo-6-methoxyisoquinoline | Terminal alkyne, Pd/Cu catalysts | 4-Ethynyl-6-methoxyisoquinoline |

| α-Arylation of Esters | 4-Halo-6-methoxyisoquinoline | Ester enolate, Pd catalyst | Methyl (6-methoxyisoquinolin-4-yl)acetate |

| Alkylation | 4-(Halomethyl)-6-methoxyisoquinoline | Cyanide source | (6-Methoxyisoquinolin-4-yl)acetonitrile |

Derivatization of Precursor Carboxylic Acids

A plausible, albeit less conventional, synthetic strategy for this compound involves the elaboration of a precursor carboxylic acid, such as (3-methoxyphenyl)acetic acid. In this approach, the phenylacetic acid moiety serves as the foundational structure upon which the nitrogen-containing heterocyclic ring is constructed.

This strategy typically requires the initial conversion of the carboxylic acid into a form that is amenable to cyclization. A common method involves the transformation of the phenylacetic acid into a β-phenylethylamine derivative, a key precursor for classical isoquinoline syntheses. For instance, (3-methoxyphenyl)acetic acid can be converted to the corresponding amide, which is then reduced to yield 3-methoxyphenethylamine (B363911). This amine becomes the direct precursor for well-established cyclization reactions like the Bischler-Napieralski or Pictet-Spengler synthesis.

Alternatively, the precursor acid can be derivatized to introduce the necessary two-carbon and nitrogen components for ring closure. This could involve multi-step sequences that build the side chain necessary for an intramolecular cyclization reaction, effectively assembling the isoquinoline core onto the existing phenylacetic acid framework.

Regioselective Introduction of the Methoxy Group

The precise placement of the methoxy group at the C-6 position is a critical aspect of the synthesis, and this can be achieved either by utilizing a precursor already bearing the methoxy group in the correct location or by functionalizing the isoquinoline core after its formation.

Precursor-Based Methoxy Substitution

The most direct and widely employed method for ensuring the C-6 methoxylation is to begin with a benzene-ring precursor that already contains a methoxy group at the meta position relative to the point of cyclization. Classical isoquinoline syntheses are particularly well-suited for this approach.

Bischler-Napieralski Reaction : This method involves the cyclization of a β-arylethylamide using a dehydrating agent. nih.govorganic-chemistry.org To synthesize the target molecule, one would start with 3-methoxyphenethylamine. This amine is first acylated (for example, with an acetylating agent that can be later converted to the acetic acid side chain) to form the corresponding N-acyl derivative. The electron-donating nature of the methoxy group activates the aromatic ring for intramolecular electrophilic substitution, directing the cyclization to the para-position, which ultimately becomes the C-6 position of the isoquinoline ring. commonorganicchemistry.comnrochemistry.com

Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. acs.orgthermofisher.com Using 3-methoxyphenethylamine and a glyoxylic acid equivalent allows for the direct incorporation of the carboxylic acid function. Similar to the Bischler-Napieralski reaction, the methoxy group on the phenethylamine (B48288) precursor directs the cyclization to afford the 6-methoxy-1,2,3,4-tetrahydroisoquinoline (B104604) scaffold, which can then be oxidized to the aromatic isoquinoline. nih.govarkat-usa.orgnih.gov

The regioselectivity in these precursor-based methods is generally high due to the strong directing effect of the methoxy group.

Post-Cyclization Functionalization

Introducing the methoxy group after the formation of the isoquinoline ring system is a more challenging alternative. This approach would start with a precursor like isoquinoline-4-acetic acid and then introduce the substituent at the C-6 position.

Direct electrophilic substitution on the isoquinoline ring is often not regioselective for the C-6 position. Electrophilic attack, such as nitration, typically occurs at the C-5 and C-8 positions. shahucollegelatur.org.iniust.ac.ir Therefore, a multi-step sequence is generally required. A potential pathway could involve:

Introduction of a functional group at the C-6 position through a more controlled method, such as a halogenation reaction on a suitably activated precursor.

Conversion of this functional group into a hydroxyl group. For example, a 6-bromo-isoquinoline derivative could undergo a nucleophilic substitution or a metal-catalyzed coupling reaction to introduce a hydroxyl or methoxy group.

If a hydroxyl group is introduced, a subsequent methylation step (e.g., using dimethyl sulfate (B86663) or methyl iodide) would yield the final 6-methoxy product.

This strategy is less atom-economical and often involves more synthetic steps compared to the precursor-based approach.

Optimization of Synthetic Pathways

Optimizing the reaction conditions and catalytic systems is paramount for developing an efficient and scalable synthesis of this compound.

Reaction Condition Optimization

Significant efforts have been made to optimize traditional isoquinoline syntheses. In the context of the Bischler-Napieralski reaction, various parameters can be fine-tuned to improve yields and reduce side products. researchgate.net

| Parameter | Traditional Conditions | Optimized Conditions | Rationale for Optimization |

| Dehydrating Agent | POCl₃, P₂O₅ in high excess | Tf₂O with a non-nucleophilic base, PPA | Milder reagents like triflic anhydride (B1165640) (Tf₂O) can promote cyclization at lower temperatures, reducing charring and side reactions. nrochemistry.comwikipedia.orgorganic-chemistry.org |

| Solvent | Refluxing toluene (B28343) or xylene | Acetonitrile, Dichloromethane, Ionic Liquids | Lower boiling point solvents can be used with more active dehydrating agents. Ionic liquids can offer improved reaction rates and easier product isolation. organic-chemistry.org |

| Temperature | High temperatures (100-140 °C) | Room temperature to 80 °C | Milder conditions are accessible with optimized reagents, improving functional group tolerance. nrochemistry.com |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side-product formation. researchgate.netnih.goveurekalert.org |

These optimizations make the synthesis more efficient and adaptable to a wider range of substrates.

Catalyst Development and Ligand Effects

Modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods for constructing the isoquinoline scaffold, offering alternatives to classical acid-promoted cyclizations. These methods often provide high regioselectivity and functional group tolerance.

Palladium-catalyzed syntheses have emerged as a versatile tool. One approach involves the palladium-catalyzed coupling of an ortho-halo- or ortho-triflyloxy-benzaldehyde with a terminal acetylene, followed by a copper-catalyzed cyclization with an amine source to form the isoquinoline ring. organic-chemistry.orgacs.org The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand, can significantly impact the reaction's efficiency.

Rhodium-catalyzed C-H activation represents a state-of-the-art method for isoquinoline synthesis. nih.govacs.orgrsc.org These reactions can couple benzamides or ketoximes with alkynes, where the rhodium catalyst facilitates the direct functionalization of a C-H bond on the benzene (B151609) ring, followed by annulation to form the isoquinoline core. organic-chemistry.orgrsc.org

Below is a table summarizing various catalytic systems used in modern isoquinoline synthesis:

| Catalyst System | Ligand(s) | Reaction Type | Key Advantages |

| Pd(OAc)₂ / CuI | PPh₃ | Coupling/Iminoannulation | Utilizes readily available terminal acetylenes; good yields. organic-chemistry.org |

| [RhCp*Cl₂]₂ | - | C-H Activation/Annulation | High atom economy; oxidant-free conditions possible; excellent regioselectivity. organic-chemistry.orgrsc.org |

| Pd(dba)₂ | Xantphos, Buchwald-type biaryl phosphines | α-Arylation/Cyclization | Convergent route; allows for diverse substitution patterns. |

The development of specialized ligands has been instrumental in the success of these catalytic cycles. For palladium catalysis, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can promote the crucial oxidative addition and reductive elimination steps, leading to higher turnover numbers and broader substrate scope. nih.govrsc.org The ligand's bite angle and steric profile are key parameters that are tuned to optimize catalytic activity and selectivity.

Enantioselective and Diastereoselective Synthesis Approaches

The creation of single-enantiomer chiral molecules from prochiral precursors can be achieved through several sophisticated synthetic strategies. These methods are designed to overcome the challenge of producing a specific stereoisomer while avoiding the formation of its mirror image, which is critical in the development of pharmaceuticals where different enantiomers can have vastly different biological activities. Key approaches include the use of chiral auxiliaries to guide the stereochemical outcome of a reaction, the application of asymmetric catalysis where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, and dynamic kinetic resolution, which allows for the conversion of a racemic mixture entirely into a single enantiomer. acs.org

Chiral auxiliary-mediated synthesis is a well-established strategy for achieving high levels of stereocontrol. wikipedia.org This method involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate. wikipedia.orgepfl.ch The presence of the auxiliary's stereogenic center directs subsequent reactions to occur in a diastereoselective manner. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of isoquinoline derivatives, a chiral auxiliary can be attached to either the amine or the acyl portion of a precursor molecule in a Bischler-Napieralski type synthesis. clockss.org For instance, a chiral α-phenethyl substituent attached to the nitrogen atom of a 3,4-dihydroisoquinolinium salt can direct the diastereoselectivity of a subsequent hydride reduction step. clockss.org

A relevant example is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a close analog of the target compound. nih.gov In this synthesis, the stereoselectivity was directed by (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, which served as the chiral amine component in a Petasis reaction. nih.gov This approach led to the formation of two diastereomeric oxazin-2-ones with a 3:1 diastereomeric ratio, which could then be separated and further transformed. nih.gov

Table 1: Key Features of Chiral Auxiliary-Mediated Synthesis

| Feature | Description | Reference |

| Principle | Temporary incorporation of a chiral molecule to induce diastereoselectivity in a reaction. | wikipedia.orgepfl.ch |

| Process | 1. Covalent attachment of the auxiliary to the substrate. 2. Diastereoselective transformation. 3. Cleavage and recovery of the auxiliary. | |

| Application in Isoquinolines | The auxiliary can be attached to either the amine or acyl precursor in a Bischler-Napieralski synthesis, or as a chiral amine in a Petasis/Pomeranz-Fritsch-Bobbitt sequence. | nih.govclockss.org |

| Example Auxiliary | (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol | nih.gov |

Asymmetric catalysis represents a highly efficient and atom-economical approach to enantioselective synthesis. acs.org A small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This field has seen significant advancements, with various catalytic systems being developed for the synthesis of chiral isoquinolines. acs.orgrsc.org

One modern approach is the palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction. This has been successfully applied to the synthesis of 3,4-dihydroisoquinolinones bearing an all-carbon quaternary stereocenter at the 4-position. semanticscholar.org In these reactions, the use of a chiral phosphine ligand, such as (R)-SEGPHOS, can induce high levels of enantioselectivity. semanticscholar.org While this example creates a quaternary center, the principle of using a chiral transition metal catalyst to control the formation of the isoquinoline core is broadly applicable.

Organocatalysis has also emerged as a powerful tool. Chiral primary amine catalysts, for example, have been used to catalyze the enantioselective [3 + 2] 1,3-dipolar cycloaddition of allyl alkyl ketones with C,N-cyclic azomethine imines. mdpi.com This methodology provides access to dinitrogen-fused heterocycles containing a tetrahydroisoquinoline core with good diastereoselectivities and high enantioselectivities. mdpi.com These catalytic strategies, while not directly producing this compound, demonstrate the potential for creating chiral isoquinoline scaffolds that could be further functionalized to yield the target molecule.

Table 2: Examples of Asymmetric Catalysis for Isoquinoline Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

| Palladium / (R)-SEGPHOS | Intramolecular Carbonylative Heck | Forms quaternary stereocenters at the 4-position of 3,4-dihydroisoquinolinones with high enantioselectivity. | semanticscholar.org |

| Chiral Primary Amine | [3 + 2] 1,3-Dipolar Cycloaddition | Constructs tetrahydroisoquinoline derivatives with high diastereo- and enantioselectivity through dienamine catalysis. | mdpi.com |

| Chiral Phosphoric Acids | Pictet-Spengler Reaction | Used in dynamic kinetic resolution to produce axially chiral tetrahydroisoquinolines with excellent enantioselectivities. | acs.org |

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. princeton.edu This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of traditional kinetic resolution. princeton.edu For a DKR process to be efficient, the rate of racemization of the starting material must be comparable to or faster than the rate of reaction of the faster-reacting enantiomer. princeton.edu

In the context of isoquinoline synthesis, DKR has been applied to create axially chiral compounds. An organocatalytic, highly enantioselective Pictet-Spengler reaction has been developed for the synthesis of axially chiral tetrahydroisoquinolines. acs.org This process, which employs chiral phosphoric acids as catalysts, proceeds via a dynamic kinetic resolution of a biaryl substrate, yielding single regioisomeric isoquinolines with excellent enantioselectivities (up to 99% ee). acs.org

The success of a DKR can depend on the stereochemical stability of the starting material. nih.gov Substrates with a low barrier to racemization are well-suited for DKR, while those with high barriers may undergo a standard kinetic resolution. nih.gov This strategy is particularly valuable for synthesizing atropisomeric compounds, where chirality arises from restricted rotation around a single bond. rsc.org

Table 3: Principles of Dynamic Kinetic Resolution (DKR)

| Principle | Description | Reference |

| Core Concept | Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. | princeton.edu |

| Theoretical Yield | Up to 100% of a single enantiomer. | princeton.edu |

| Key Requirement | The rate of racemization must be faster than or at least equal to the rate of the slower-reacting enantiomer's transformation. | princeton.edu |

| Application | Synthesis of axially chiral 8-aryltetrahydroisoquinolines via a chiral phosphoric acid-catalyzed Pictet-Spengler reaction. | acs.org |

Chemical Reactivity and Transformation of 6 Methoxy Isoquinolin 4 Yl Acetic Acid

Reactions of the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic and basic center, susceptible to reactions with electrophiles. quimicaorganica.org

N-Alkylation and N-Acylation

The isoquinoline nitrogen can readily undergo N-alkylation and N-acylation to form quaternary isoquinolinium salts. quimicaorganica.org

N-Alkylation: This reaction involves treating the isoquinoline derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The nitrogen atom acts as a nucleophile, displacing the halide and forming a new nitrogen-carbon bond. These reactions typically result in the formation of positively charged N-alkylisoquinolinium salts. While specific studies on (6-Methoxy-isoquinolin-4-yl)-acetic acid are not prevalent, the general reactivity of isoquinolines suggests this reaction would proceed under standard alkylating conditions. quimicaorganica.org

N-Acylation: Acylation of the nitrogen atom can be achieved using acylating agents such as acyl chlorides or acid anhydrides. This reaction leads to the formation of N-acylisoquinolinium intermediates. For instance, the reaction of isoquinoline with acetic anhydride (B1165640) has been shown to yield 2-acetyl-1,2-dihydroisoquinoline-1-acetic acid, indicating a complex reaction involving both N-acylation and addition to the C1 position. semanticscholar.org This suggests that the N-acylation of this compound could lead to similar adducts or, under different conditions, stable N-acylisoquinolinium salts. quimicaorganica.orgsemanticscholar.org

| Transformation | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., CH₃I, BnBr) | N-Alkylisoquinolinium Salts | quimicaorganica.org |

| N-Acylation | Acyl Chlorides, Acid Anhydrides (e.g., Ac₂O) | N-Acylisoquinolinium Salts / Adducts | quimicaorganica.orgsemanticscholar.org |

Salt Formation and Coordination Chemistry

The basicity of the isoquinoline nitrogen allows for straightforward acid-base reactions to form salts. When treated with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the nitrogen atom is protonated, yielding the corresponding isoquinolinium salt. thieme-connect.de This transformation is often used to increase the aqueous solubility of isoquinoline derivatives.

Furthermore, the presence of both the isoquinoline nitrogen and the carboxylic acid group makes this compound a bidentate or potentially tridentate ligand in coordination chemistry. It can form stable complexes with a variety of metal ions. rsc.orgmdpi.com Studies on similar isoquinoline and quinoline (B57606) carboxylic acids have demonstrated their ability to coordinate with metals like Rhenium(V), Copper(II), Cobalt(II), and Iron(III). rsc.orgmdpi.comresearchgate.net In these complexes, the metal center is typically chelated by the nitrogen atom and the deprotonated carboxylate group. mdpi.comuncw.eduajol.info The specific coordination geometry and stoichiometry (ligand-to-metal ratio) depend on the metal ion, its oxidation state, and the reaction conditions. mdpi.comresearchgate.net

| Metal Ion | Typical Coordination Sites | Reference |

|---|---|---|

| Copper(II) (Cu²⁺) | Isoquinoline Nitrogen, Carboxylate Oxygen | mdpi.comresearchgate.net |

| Cobalt(II)/(III) (Co²⁺/Co³⁺) | Isoquinoline Nitrogen, Carboxylate Oxygen | mdpi.comresearchgate.net |

| Iron(III) (Fe³⁺) | Isoquinoline Nitrogen, Carboxylate Oxygen | mdpi.comresearchgate.net |

| Rhenium(V) (Re⁵⁺) | Isoquinoline Nitrogen, Carboxylate Oxygen | rsc.org |

| Zinc(II) (Zn²⁺) | Pyridine (B92270) Nitrogen, Carboxylate Oxygen | uncw.eduajol.info |

| Cadmium(II) (Cd²⁺) | Pyridine Nitrogen, Carboxylate Oxygen | uncw.eduajol.info |

Reactions Involving the Acetic Acid Side Chain

The acetic acid moiety (-CH₂COOH) is a versatile functional group that can undergo a range of transformations at the carboxylic acid group and the adjacent α-carbon.

Carboxylic Acid Functional Group Transformations (e.g., Esterification, Amide Formation)

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH).

Amide Formation: Direct condensation of the carboxylic acid with an amine to form an amide bond is a fundamental transformation. This reaction often requires high temperatures to overcome the formation of an unreactive ammonium-carboxylate salt. scispace.comrsc.org More commonly, coupling reagents are employed to activate the carboxylic acid, allowing the reaction to proceed under milder conditions. A wide array of coupling agents are available, such as carbodiimides (e.g., EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine nucleophile. nih.govgrowingscience.com

| Transformation | Typical Reagents | Product | Reference |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), H₂SO₄ or TsOH (catalyst) | This compound ester | wvu.edu |

| Amide Formation | Amine (R'R''NH), Coupling Agents (EDC, HATU), Additives (HOBt, DMAP) | (6-Methoxy-isoquinolin-4-yl)-acetamide derivative | nih.govgrowingscience.com |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). The decarboxylation of heterocyclic acetic acids, such as this compound, is believed to proceed through the formation of a zwitterionic intermediate. rsc.orgrsc.org The rate of this reaction is influenced by factors such as pH, solvent, and the electronic nature of substituents on the heterocyclic ring. rsc.orgcdnsciencepub.com For isoquinoline-4-carboxylic acids, decarboxylation can be achieved through direct removal of the -COOH group, sometimes facilitated by specific reaction conditions outlined in synthetic patents. google.com The stability of the resulting carbanion or ylide intermediate at the 4-position of the isoquinoline ring is a key factor in the feasibility of this transformation. cdnsciencepub.com

Reactions at the α-Carbon of the Acetic Acid Moiety (e.g., Halogenation)

The α-carbon of the acetic acid side chain, being adjacent to the carbonyl group, possesses acidic protons and can be functionalized. A key reaction is α-halogenation. For carboxylic acids, this is most effectively achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. doubtnut.comwikipedia.orgyoutube.com This method involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.orgchemistrysteps.com The reaction proceeds through the in-situ formation of an acyl bromide, which then tautomerizes to an enol. wikipedia.orgchemistrysteps.com This enol intermediate readily reacts with bromine at the α-position. Subsequent hydrolysis of the α-bromo acyl bromide yields the final α-bromo carboxylic acid product. youtube.comchemistrysteps.com This reaction is specific to carboxylic acids that have at least one α-hydrogen. doubtnut.com

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring

The isoquinoline ring system of this compound possesses a unique electronic landscape that dictates its reactivity towards aromatic substitution reactions. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nature of the pyridine portion of the fused ring system governs the outcome of these transformations.

Electrophilic Substitution at Activated Positions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The feasibility and regioselectivity of this reaction are heavily influenced by the electronic properties of the substituents already present on the ring.

In the case of this compound, the isoquinoline nucleus is generally considered electron-deficient compared to benzene (B151609), due to the electronegative nitrogen atom which deactivates the ring towards electrophilic attack. However, the presence of the methoxy group at the C-6 position significantly modulates this reactivity. The methoxy group is a powerful activating group, donating electron density to the benzene ring portion of the isoquinoline core through a resonance effect. dalalinstitute.com This activation is directed towards the positions ortho and para to the substituent.

Therefore, the positions most susceptible to electrophilic attack are C-5 (ortho) and C-7 (ortho). The C-8 position is sterically hindered by the adjacent fused pyridine ring, and the C-4 position is already substituted. The pyridine ring is generally resistant to electrophilic substitution unless under harsh conditions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org For this compound, these reactions would be predicted to yield predominantly a mixture of the 5- and 7-substituted derivatives.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|---|

| Ring Nitrogen | N-2 | -I, -M (Inductive/Mesomeric Withdrawal) | Strongly Deactivating | Directs to C-5, C-7 (on benzene ring) |

| Methoxy Group | C-6 | -I, +M (Mesomeric Donation) | Strongly Activating | Ortho-directing (to C-5, C-7) |

| Acetic Acid Group | C-4 | -I (Inductive Withdrawal) | Deactivating | N/A (on substituted ring) |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In the isoquinoline ring system, the nitrogen atom makes the heterocyclic ring electron-deficient, particularly at the C-1 position. quimicaorganica.org Consequently, isoquinolines bearing a suitable leaving group (such as a halogen) at the C-1 position are susceptible to nucleophilic attack. quimicaorganica.org

However, this compound does not possess a good leaving group on the isoquinoline core. The hydrogens and the methoxy group are not readily displaced by nucleophiles under typical SNAr conditions. Therefore, the parent compound is generally unreactive towards nucleophilic aromatic substitution. For such a reaction to occur, the molecule would first need to be functionalized, for example, through halogenation, to introduce a viable leaving group at an activated position like C-1.

Reduction and Oxidation of the Isoquinoline Core

Catalytic Hydrogenation to Tetrahydroisoquinoline Derivatives

The pyridine ring of the isoquinoline nucleus is susceptible to reduction via catalytic hydrogenation. This reaction converts the aromatic heterocyclic ring into its saturated piperidine (B6355638) counterpart, yielding a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. This transformation is a common and efficient method for accessing this important structural motif. nih.gov

The catalytic hydrogenation of this compound would result in the formation of (6-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-yl)-acetic acid. The reaction typically proceeds under a hydrogen atmosphere in the presence of a metal catalyst. nih.govgatech.edu A variety of catalysts and conditions can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups. The benzene portion of the isoquinoline is more resistant to reduction and remains aromatic under conditions that saturate the pyridine ring.

| Catalyst | Solvent | Hydrogen Pressure | Temperature | Reference |

|---|---|---|---|---|

| 10% Palladium on Carbon (Pd/C) | Ethanol, Methanol | Balloon or Parr apparatus (1-4 atm) | Room Temperature | nih.gov |

| Platinum(IV) oxide (Adams' catalyst) | Glacial Acetic Acid | Parr apparatus (~3 atm) | Room Temperature | gatech.edu |

| Raney Nickel | Ethanol | High Pressure (50-100 atm) | Elevated (50-100 °C) |

The reaction rate is generally zero-order with respect to the concentration of the isoquinoline derivative and first-order with respect to hydrogen pressure. gatech.edu

Selective Oxidation Reactions

The isoquinoline ring system is relatively stable to oxidation due to its aromaticity. Selective oxidation of the isoquinoline core without affecting the substituents or causing ring cleavage is challenging and less common than reduction. Under forcing conditions with strong oxidizing agents like potassium permanganate, the benzene ring can be cleaved, a reaction historically used for structural elucidation. thieme-connect.de

A milder and more selective oxidation reaction applicable to the nitrogen atom of the isoquinoline ring is N-oxidation. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding this compound N-oxide.

Furthermore, if the isoquinoline core is partially reduced to a dihydroisoquinoline, it can be readily oxidized back to the aromatic isoquinoline. Reagents like manganese dioxide (MnO₂) are effective for this type of aromatization reaction. thieme-connect.de However, for the fully aromatic this compound, selective oxidation of the carbon framework of the core is not a widely reported transformation.

Rearrangement Reactions

Rearrangement reactions involving the fundamental isoquinoline core of a molecule like this compound are not commonly observed. The stability conferred by the aromatic system means that significant energy input or specific functional group handles are required to induce skeletal reorganization.

While numerous named rearrangement reactions exist in organic chemistry, such as the Beckmann, Baeyer-Villiger, or Wagner-Meerwein rearrangements, their application would necessitate the presence of specific functional groups (e.g., oximes, ketones, or carbocation-generating moieties) that are not present in the parent compound. wiley-vch.deacs.org The scientific literature does not extensively document rearrangement reactions that proceed directly on the unsubstituted isoquinoline framework of this molecule under typical laboratory conditions.

Metal-Mediated and Cross-Coupling Reactions Involving the Isoquinoline Moiety

The isoquinoline scaffold is a prominent structural motif in numerous biologically active compounds and natural products. Consequently, the development of synthetic methodologies to functionalize this heterocyclic system has been a significant area of research. Metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the isoquinoline ring. While direct cross-coupling on "this compound" itself is not extensively documented, the reactivity of the isoquinoline core, particularly at the C4 position, can be inferred from studies on closely related derivatives such as 4-halo-6-methoxyisoquinolines or isoquinoline boronic esters. The primary cross-coupling reactions applicable to the functionalization of the isoquinoline moiety include the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. rsc.orgfrontiersin.org For the functionalization of the 6-methoxyisoquinoline (B27300) core at the C4 position, a common strategy involves the coupling of a 4-halo-6-methoxyisoquinoline with a variety of aryl or vinyl boronic acids. rsc.org This approach allows for the introduction of diverse substituents at the C4 position. The general reaction scheme involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

Key to this transformation is the appropriate substitution on the isoquinoline ring. A typical precursor for Suzuki-Miyaura coupling would be a 4-bromo- or 4-iodo-6-methoxyisoquinoline. The higher reactivity of the carbon-halogen bond in the order C-I > C-Br > C-Cl dictates the facility of the initial oxidative addition step to the palladium(0) catalyst. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands, are commonly employed to stabilize the palladium catalyst and promote the reaction.

| Reactant 1 (Isoquinoline Derivative) | Reactant 2 (Boronic Acid) | Catalyst/Ligand | Base | Solvent | Expected Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromo-6-methoxyisoquinoline (B7964552) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 6-Methoxy-4-phenylisoquinoline | Good to Excellent |

| Methyl (6-methoxy-isoquinolin-4-yl)acetate (from 4-bromo precursor) | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Methyl (6-methoxy-4-(p-tolyl)isoquinolin-4-yl)acetate | Good |

| 4-Iodo-6-methoxyisoquinoline | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 6-Methoxy-4-(thiophen-2-yl)isoquinoline | Excellent |

Sonogashira Coupling

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide or triflate. organic-chemistry.orgresearchgate.net This reaction is a powerful method for the formation of C(sp²)-C(sp) bonds and is instrumental in the synthesis of conjugated enynes and arylalkynes. gold-chemistry.org In the context of modifying the this compound framework, a 4-halo or 4-triflyloxy-6-methoxyisoquinoline derivative would serve as the electrophilic partner.

The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. soton.ac.uk The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups.

| Reactant 1 (Isoquinoline Derivative) | Reactant 2 (Alkyne) | Catalyst System | Base | Solvent | Expected Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Iodo-6-methoxyisoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 6-Methoxy-4-(phenylethynyl)isoquinoline | Excellent |

| 4-Bromo-6-methoxyisoquinoline | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 6-Methoxy-4-((trimethylsilyl)ethynyl)isoquinoline | Good |

| Methyl (4-bromo-6-methoxyisoquinolin-4-yl)acetate | 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | DBU | Acetonitrile | Methyl (4-(hex-1-yn-1-yl)-6-methoxyisoquinolin-4-yl)acetate | Good to Excellent |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction is a versatile tool for the formation of carbon-carbon bonds and has been widely applied in organic synthesis. researchgate.net For the functionalization of the 6-methoxyisoquinoline system at the C4 position, a 4-halo-6-methoxyisoquinoline would be coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to afford the product and regenerate the palladium catalyst. nih.gov The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are important considerations in the Heck reaction.

| Reactant 1 (Isoquinoline Derivative) | Reactant 2 (Alkene) | Catalyst/Ligand | Base | Solvent | Expected Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromo-6-methoxyisoquinoline | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | (E)-6-Methoxy-4-styrylisoquinoline | Good |

| 4-Iodo-6-methoxyisoquinoline | n-Butyl acrylate (B77674) | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | (E)-n-Butyl 3-(6-methoxyisoquinolin-4-yl)acrylate | Excellent |

| Methyl (4-bromo-6-methoxyisoquinolin-4-yl)acetate | Cyclohexene | Pd(dba)₂ / DavePhos | Cs₂CO₃ | Toluene | Methyl (4-(cyclohex-1-en-1-yl)-6-methoxyisoquinolin-4-yl)acetate | Moderate to Good |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (6-Methoxy-isoquinolin-4-yl)-acetic acid, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons on the isoquinoline (B145761) ring system would appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8-4.0 ppm. The methylene (B1212753) protons of the acetic acid side chain would likely appear as a singlet in the range of δ 3.5-4.0 ppm. The acidic proton of the carboxyl group might be observed as a broad singlet at a variable chemical shift, often downfield (δ 10-13 ppm), depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found significantly downfield (δ 170-180 ppm). The carbons of the isoquinoline ring would resonate in the aromatic region (δ 110-160 ppm), with those bonded to the nitrogen and oxygen atoms showing characteristic shifts. The methoxy carbon would appear around δ 55-60 ppm, and the methylene carbon of the acetic acid group would be expected in the range of δ 35-45 ppm.

Expected ¹H and ¹³C NMR Data (Hypothetical):

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Isoquinoline Aromatic CHs | 7.0 - 9.0 | 110 - 150 |

| Methoxy (OCH₃) | ~3.9 | ~56 |

| Methylene (CH₂) | ~3.7 | ~40 |

| Carboxylic Acid (COOH) | 10 - 13 (broad) | ~175 |

| Isoquinoline Quaternary Cs | - | 120 - 160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₁NO₃), the molecular weight is 217.22 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 217.

Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the methoxy group (-OCH₃, 31 Da). The cleavage of the bond between the isoquinoline ring and the acetic acid side chain would also be a probable fragmentation route.

Expected Fragmentation Pattern:

| m/z | Possible Fragment | Notes |

| 217 | [M]⁺ | Molecular Ion |

| 172 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 186 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 158 | [M - CH₂COOH]⁺ | Cleavage of the acetic acid side chain |

This table represents predicted fragmentation patterns. Actual fragmentation would be confirmed by high-resolution mass spectrometry (HRMS).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong, sharp peak for the carbonyl (C=O) stretch of the carboxylic acid would be anticipated around 1700-1750 cm⁻¹. The C-O stretching of the methoxy group and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1750 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Methoxy | C-O stretch | 1200 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline ring system is a chromophore that will absorb UV radiation. The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted isoquinoline. The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions within the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. As of now, no published crystal structure for this compound is available in crystallographic databases. Such a study would be invaluable for a complete structural elucidation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and other important properties.

Density Functional Theory (DFT) has become a popular and versatile quantum mechanical modeling method for investigating the electronic structure of molecules. ijastems.org This approach is used to calculate the molecular geometry and other properties of isoquinoline (B145761) derivatives. oatext.com For compounds containing a carboxylic acid group, DFT calculations can be employed to analyze vibrational spectra and predict how the molecule will interact with its environment. oatext.com In studies of related quinoline (B57606) compounds, DFT methods, specifically using the B3LYP functional with a 6-31+G(d,p) basis set, have been successfully used to calculate optimized molecular geometry, vibrational frequencies, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The calculated vibrational frequencies, when scaled, show good agreement with experimental infrared spectra. scirp.org For similar heterocyclic systems, DFT calculations have been used to obtain information on molecular structure, thermodynamics, and electronic absorption bands. scirp.org

A theoretical investigation of a complex derivative of 6-methoxy-isoquinoline utilized DFT to calculate vibrational wavelengths and intensities, which were then compared with empirical results. oatext.com This demonstrates the utility of DFT in verifying and interpreting experimental spectroscopic data for this class of compounds.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) are examples of ab initio calculations that have been applied to complex heterocyclic molecules to optimize molecular structures and calculate spectroscopic parameters. oatext.com For carboxylic acids, ab initio quantum mechanical calculations have been used to investigate the relative energetic stabilities of different conformations. chemrxiv.org Although specific ab initio studies on (6-Methoxy-isoquinolin-4-yl)-acetic acid are not prevalent in the literature, the application of these methods to its constituent functional groups suggests their utility in providing a deeper understanding of its electronic structure and conformational preferences.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an important indicator of a molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive. nih.govnih.gov

For derivatives of quinoline and carboxylic acids, the HOMO-LUMO energy gap is calculated to understand charge transfer within the molecule, which is often responsible for its bioactivity. ijastems.orgscirp.org In a study on cinnoline-4-carboxylic acid, the HOMO and LUMO energies were calculated using the B3LYP/6-311++G(d,p) basis set to illustrate the charge transfer characteristics. ijastems.org A low HOMO-LUMO energy gap can explain charge transfer interactions that contribute to the biological activity of a molecule. scirp.org For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, providing insights into its reactivity and potential interactions with biological targets.

Table 1: Key Electronic Properties and Their Significance

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability of a molecule to donate electrons. Higher HOMO energy corresponds to a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability of a molecule to accept electrons. Lower LUMO energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap (Egap) | The energy difference between the HOMO and LUMO. | A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wuxiapptec.comresearchgate.net It is plotted on the electron density surface, with different colors indicating regions of varying electrostatic potential. wolfram.com Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.net Green areas represent regions with near-zero potential. wolfram.com

MEP maps are valuable for identifying reactive sites and understanding intermolecular interactions, such as hydrogen bonding. researchgate.net For carboxylic acids, the MEP map can clearly identify the acidic hydrogen atom, which appears as a region of high positive potential (blue). wuxiapptec.compearson.com In the case of this compound, an MEP map would highlight the negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the methoxy (B1213986) and carboxylic acid groups, indicating these as likely sites for electrophilic interaction. Conversely, the hydrogen of the carboxylic acid group would be a region of strong positive potential, confirming its acidity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation around the C-C bond of the acetic acid side chain. The carboxyl group can exist in different conformations, and understanding their relative stabilities is crucial. chemrxiv.org

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational dynamics of a molecule in different environments, such as in a solvent or interacting with a biological macromolecule. chemrxiv.orgnih.gov For carboxylic acids, MD simulations have been used to sample various conformations and understand their stability in aqueous solution. chemrxiv.org An MD simulation of this compound could reveal the preferred orientation of the acetic acid side chain relative to the isoquinoline ring and how this is influenced by the surrounding solvent molecules.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and identify the rate-determining steps. mdpi.com This approach has been widely used to understand the detailed mechanisms of reactions involving heterocyclic compounds.

For this compound, computational modeling could be used to investigate various potential reactions, such as the esterification of the carboxylic acid group or electrophilic substitution on the isoquinoline ring. By modeling the elementary steps of a proposed reaction, researchers can gain a fundamental understanding of the reaction mechanism, which can be used to optimize reaction conditions and design more efficient synthetic routes. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. nih.gov These theoretical calculations allow for the simulation of spectra, such as Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman, which can then be correlated with experimental data to confirm molecular structures and understand their vibrational characteristics. nih.govaps.org While specific, detailed comparative studies for this compound are not extensively documented in the reviewed literature, the established methodologies for related isoquinoline and quinoline derivatives provide a clear framework for such analysis.

The common approach involves optimizing the molecular geometry of the compound using a specific DFT functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p). nih.govtandfonline.com Following optimization, the same level of theory is used to calculate vibrational frequencies and NMR chemical shifts. nih.govresearchgate.net Theoretical vibrational frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, improving the agreement with experimental spectra. nih.gov

The prediction of NMR spectra is another key application. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated values are then compared against experimental shifts, typically recorded in solvents like CDCl₃ or DMSO. researchgate.netnih.gov The correlation between predicted and observed shifts is often linear and allows for unambiguous assignment of signals to specific nuclei within the molecule. rsc.org

Below is an illustrative table showing the kind of correlation that is typically achieved between experimental and theoretical spectroscopic data for isoquinoline-related structures, based on general findings in the literature.

| Spectroscopic Technique | Characteristic Signal / Mode | Typical Experimental Value | Typical DFT-Calculated Value (Scaled) | Reference Methodology |

|---|---|---|---|---|

| FT-IR | C=O Stretch (Carboxylic Acid) | ~1700-1750 cm⁻¹ | ~1720-1780 cm⁻¹ | scirp.org |

| FT-IR | Aromatic C=N Stretch | ~1600 cm⁻¹ | ~1590-1610 cm⁻¹ | researchgate.net |

| ¹H NMR | Aromatic Protons (Isoquinoline Ring) | ~7.5-9.0 ppm | Correlates linearly with experimental | researchgate.net |

| ¹³C NMR | Carboxylic Acid Carbonyl (COOH) | ~170-180 ppm | Correlates linearly with experimental | researchgate.net |

| ¹³C NMR | Methoxy Carbon (O-CH₃) | ~55-60 ppm | Correlates linearly with experimental | researchgate.net |

This correlative approach is invaluable not only for structural confirmation but also for understanding the electronic and conformational properties of the molecule in its ground state. scirp.org

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies investigate how a molecule's chemical structure influences its reactivity and biological activity. For this compound, such studies can predict its behavior in chemical reactions and its potential as a pharmacologically active agent. Computational methods are central to modern SRR, employing molecular descriptors to build predictive models. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method used to formulate equations that describe the relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For isoquinoline derivatives, QSAR studies have been employed to design new compounds with enhanced antibacterial, anticancer, or enzyme-inhibiting properties. nih.govjapsonline.comresearchgate.net These models identify which structural features, such as steric, electronic, and hydrophobic properties, are critical for activity. nih.gov For example, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives successfully identified that steric and electronic properties, along with hydrogen-bond accepting capabilities, were key to their antibacterial activity against MRSA. nih.gov Such an approach could be applied to a series of this compound analogs to optimize a desired biological effect.

Frontier Molecular Orbitals and Reactivity Descriptors

The reactivity of a molecule can be fundamentally understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. tandfonline.com DFT calculations for the parent isoquinoline molecule show a significant energy gap, indicating good stability. tandfonline.com

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, and electronegativity, provide quantitative measures of a molecule's reactivity. researchgate.net These parameters are instrumental in predicting how a molecule like this compound would interact with other reagents or biological targets.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red. Electron-deficient regions (positive potential), which are prone to nucleophilic attack, are colored blue. For isoquinoline derivatives, MEP analysis can identify the nitrogen atom and oxygen atoms (from the methoxy and carboxyl groups) as centers of negative potential, while the hydrogen atoms are regions of positive potential. researchgate.net This information is crucial for understanding intermolecular interactions, including hydrogen bonding, which often governs how a molecule binds to a biological receptor.

The table below summarizes key findings from SRR studies on related isoquinoline and quinoline scaffolds, which inform the potential reactivity of this compound.

| SRR Aspect | Key Finding for Isoquinoline/Quinoline Scaffolds | Implication for this compound | References |

|---|---|---|---|

| Substituent Position | Substitutions at various positions (e.g., C4, C7) significantly alter biological activity. | The methoxy group at C6 and the acetic acid at C4 are expected to be key determinants of its biological profile. | nih.gov |

| Electronic Properties | Electron-donating or withdrawing groups influence the electron density of the ring system, affecting interactions with biological targets. | The electron-donating methoxy group and the electron-withdrawing carboxylic acid group create a specific electronic profile influencing its reactivity. | nih.gov |

| HOMO-LUMO Gap | The isoquinoline core generally has a high HOMO-LUMO gap, indicating chemical stability. | The compound is likely to be chemically stable, with its reactivity localized to the functional groups. | tandfonline.com |

| MEP Analysis | Nitrogen and oxygen atoms are typically the most negative potential sites, acting as H-bond acceptors. | The isoquinoline nitrogen, methoxy oxygen, and carboxylic acid oxygens are predicted to be primary sites for intermolecular interactions. | researchgate.net |

Role As a Versatile Synthetic Intermediate and Building Block

Construction of Complex Polycyclic Heterocyclic Systems

The inherent structure of (6-methoxy-isoquinolin-4-yl)-acetic acid, featuring both a nucleophilic nitrogen atom and an electrophilic carboxylic acid group, makes it an ideal starting material for constructing elaborate polycyclic heterocyclic systems. The acetic acid moiety at the 4-position can readily undergo intramolecular cyclization reactions, a common strategy for forming fused ring systems.

Classical synthetic methodologies such as the Bischler–Napieralski or Pictet-Spengler reactions, which are foundational in isoquinoline (B145761) synthesis, can be adapted to utilize this compound as a building block. pharmaguideline.comwikipedia.org For instance, the carboxylic acid can be converted to an acyl chloride or amide, which can then react with an appropriate functional group on a tethered chain to forge a new ring fused to the isoquinoline framework. The presence of the electron-donating methoxy (B1213986) group at the 6-position can influence the regioselectivity of these cyclization reactions, directing the formation of specific isomers. researchgate.net

Research has demonstrated that isoquinoline precursors are pivotal in creating fused tetracyclic systems, which are prevalent in bioactive natural products and pharmaceuticals. nih.gov The strategic placement of the acetic acid side chain on the this compound scaffold allows for the annulation of additional rings, leading to quinazolinone or isoindolo[2,1-a]quinoline derivatives, among others. nih.govmdpi.com

Scaffold Diversity Generation through Derivatization

The generation of molecular diversity is a cornerstone of modern medicinal chemistry and drug discovery. This compound serves as an excellent starting point for creating libraries of compounds with varied structural motifs, often referred to as scaffold diversity.

The carboxylic acid group is a hub for derivatization. Standard coupling reactions can be employed to form a wide array of amides, esters, and other related functional groups. By reacting the acid with a diverse set of amines or alcohols, chemists can introduce a variety of substituents, thereby exploring the chemical space around the core isoquinoline scaffold. This approach is crucial for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its biological activity. acs.org

Furthermore, the isoquinoline ring itself can be modified. The methoxy group can potentially be demethylated to a hydroxyl group, which opens up another site for derivatization. The aromatic rings of the isoquinoline nucleus are also susceptible to electrophilic substitution reactions, allowing for the introduction of nitro, halogen, or alkyl groups, further expanding the diversity of the resulting compound library.

Precursor in Multistep Organic Syntheses

In the realm of total synthesis and complex molecule construction, this compound functions as a valuable precursor. youtube.com Its pre-functionalized isoquinoline core saves multiple synthetic steps that would otherwise be required to build this heterocyclic system from simpler starting materials. Carboxylic acids, in general, are recognized as fundamental building blocks in organic synthesis, offering a gateway to numerous chemical transformations. nih.govresearchgate.net

For example, the synthesis of certain alkaloids or pharmaceutical agents that contain a substituted isoquinoline moiety can begin with this compound. The acetic acid side chain can be homologated, reduced, or otherwise transformed to build out more complex side chains required for the target molecule. This strategic use of a functionalized intermediate is a key principle in streamlining complex synthetic routes. nih.gov While direct examples for this specific molecule are not extensively documented, the utility of related tetrahydroisoquinoline carboxylic acids in the multi-step synthesis of natural products like (S)-(+)-laudanosine highlights the potential of this structural class. mdpi.comresearchgate.net

Application in Methodological Organic Chemistry Research

New reaction development is essential for advancing the capabilities of organic synthesis. Substrates like this compound can serve as model compounds in the exploration of novel synthetic methodologies. The presence of multiple, distinct functional groups—the heteroaromatic ring, the methoxy ether, and the carboxylic acid—allows researchers to test the chemoselectivity and scope of new catalytic systems or reaction conditions.

For instance, a new cross-coupling reaction designed to form C-C bonds at the positions adjacent to the nitrogen in the pyridine (B92270) ring of the isoquinoline could be tested on this molecule. The outcome of such a reaction would provide valuable information about the catalyst's tolerance for the acidic proton of the carboxylic acid and the electronic influence of the methoxy group. Similarly, new methods for decarboxylative functionalization could utilize the acetic acid moiety as a handle to introduce other chemical groups onto the isoquinoline scaffold. The development of such methods expands the synthetic chemist's toolkit for accessing novel and complex molecular architectures.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool for the separation and purification of chemical compounds from reaction mixtures and for their analytical determination. For a molecule like (6-Methoxy-isoquinolin-4-yl)-acetic acid, which possesses both acidic (carboxylic acid) and basic (isoquinoline nitrogen) functional groups, as well as aromatic character, selecting the appropriate chromatographic technique is critical.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile and thermally sensitive compounds such as this compound. Reversed-phase (RP) HPLC is particularly well-suited for this purpose. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.

The separation mechanism for this compound on a reversed-phase column, such as a C18 (octadecylsilyl) bonded silica, is governed by the hydrophobic interactions between the isoquinoline (B145761) ring system and the nonpolar stationary phase. The elution of the compound is controlled by the composition of the mobile phase, typically a mixture of water or an aqueous buffer and a less polar organic solvent like acetonitrile or methanol mdpi.com.

Control of the mobile phase pH is crucial due to the compound's amphoteric nature. The carboxylic acid group (pKa ~4-5) and the isoquinoline nitrogen (pKa ~5-6) will have different ionization states at different pH values. Operating at a low pH (e.g., pH 2.5-3.5) using an acidic modifier like formic acid, acetic acid, or phosphoric acid will suppress the ionization of the carboxylic acid, making it more nonpolar and increasing its retention time sielc.com. Conversely, the isoquinoline nitrogen will be protonated and fully charged at this pH. This approach generally yields sharp, symmetrical peaks. A study on the separation of various isoquinoline alkaloids demonstrated successful separation on a C18 column using a mobile phase of ammonium acetate buffer and gradient elution, highlighting the importance of pH and mobile phase composition for achieving resolution elsevierpure.com.

A typical set of HPLC conditions for the analysis of this compound is detailed in the interactive table below.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value | Rationale |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to suppress carboxylate ionization and ensure good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic solvent for adjusting mobile phase polarity and eluting the compound. |

| Gradient | 20% B to 80% B over 15 min | Gradient elution is effective for separating the target compound from impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The aromatic isoquinoline ring system exhibits strong UV absorbance. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group. The active hydrogen on the carboxyl group can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential thermal degradation in the hot injector researchgate.netchromforum.org.

To overcome these limitations, chemical derivatization is required to convert the non-volatile analyte into a more volatile and thermally stable derivative libretexts.org. For the carboxylic acid functional group, a common derivatization strategy is esterification. This can be achieved by reacting the compound with an alcohol (e.g., methanol) in the presence of an acid catalyst or with a more powerful alkylating agent like a chloroformate nih.gov. This reaction converts the polar -COOH group into a less polar and more volatile ester group (e.g., -COOCH₃).

Once derivatized, the resulting methyl ester of this compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. The separation would be performed on a capillary column with a nonpolar or medium-polarity stationary phase.

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Value | Rationale |

|---|---|---|

| Derivatization | Esterification (e.g., with BF₃/Methanol) | To increase volatility and thermal stability by converting the carboxylic acid to a methyl ester. |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust, low-polarity column suitable for a wide range of derivatized analytes. |

| Carrier Gas | Helium at 1.2 mL/min | Standard carrier gas for GC-MS. |

| Injector Temp. | 280 °C | High enough to ensure rapid volatilization of the derivative without causing degradation. |